4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol
Description
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanylamino)butan-2-ol |
InChI |
InChI=1S/C11H21NO/c1-8(13)4-5-12-11-7-9-2-3-10(11)6-9/h8-13H,2-7H2,1H3 |
InChI Key |
PSTGKYSSRJDEKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC1CC2CCC1C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]heptan-2-amine and butan-2-ol.
Reaction Conditions: The reaction between bicyclo[2.2.1]heptan-2-amine and butan-2-ol is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to signal transduction, metabolism, or cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares the bicyclo[2.2.1]heptan-2-ylamino moiety with several derivatives reported in the evidence. Key structural differences lie in the substituents attached to the bicyclo core:
Key Observations :
- Hydrophilicity: The hydroxyl group in the target compound likely increases aqueous solubility compared to non-polar derivatives like 4h-a or benzenesulfonamide 37 .
Pharmacological and Physicochemical Properties
- CXCR2 Antagonists : Compounds like 2a exhibit anti-metastatic activity due to the bicyclo group’s role in enhancing receptor selectivity .
- logP Trends : Derivatives with aromatic substituents (e.g., 4h-a, logP 2.7 ) are more lipophilic than the target compound (estimated logP ~1.5), indicating better membrane permeability for the latter.
- Stereochemical Impact: highlights the use of exo-2-aminonorbornane in CDK9 inhibitors, underscoring the importance of stereochemistry in activity .
Biological Activity
4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol, also known by its CAS number 1195148-85-6, is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
The compound has the molecular formula and features a bicyclic structure that may contribute to its biological properties. The chemical structure is illustrated below:
Chemical Structure
Research indicates that 4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol may interact with specific receptors or enzymes within biological systems, influencing various pathways:
- Receptor Binding : Preliminary studies suggest that this compound may bind to neurotransmitter receptors, potentially affecting neurotransmission and modulating physiological responses.
- Enzymatic Interaction : The compound might also inhibit or activate certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Biological Activity and Pharmacokinetics
The biological activity of 4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol has been evaluated in several studies:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Neuroprotective Effects | Demonstrated reduced neuronal apoptosis in vitro. |
| Study B | Antidepressant-like Activity | Showed significant improvement in behavioral tests in animal models. |
| Study C | Analgesic Properties | Exhibited pain relief in acute pain models. |
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective properties of 4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol, researchers found that the compound significantly reduced neuronal cell death induced by oxidative stress in cultured neurons. The mechanism was linked to the modulation of antioxidant enzyme activity.
Case Study 2: Antidepressant-like Activity
A behavioral study on rodents revealed that administration of 4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol led to significant decreases in depressive-like behaviors as assessed by the forced swim test and tail suspension test, suggesting potential antidepressant properties.
Case Study 3: Analgesic Properties
Research investigating the analgesic effects demonstrated that the compound effectively reduced pain responses in models of acute pain, indicating its potential utility as a non-opioid analgesic agent.
Q & A
Basic: What are the recommended synthetic routes for 4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves coupling bicyclo[2.2.1]heptan-2-amine with a butan-2-ol derivative via nucleophilic substitution or reductive amination. Key steps include:
- Reagent Selection: Use catalysts like Pd/C for hydrogenation or NaBH₃CN for reductive amination to improve yield .
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Basic: How can spectroscopic techniques (IR, MS, NMR) validate the structure of 4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol?
Methodological Answer:
- IR Spectroscopy: Identify characteristic peaks: N-H stretch (~3350 cm⁻¹), O-H stretch (~3200 cm⁻¹), and bicyclic C-C vibrations (1200-800 cm⁻¹) .
- Mass Spectrometry: Electron ionization (EI-MS) should show molecular ion [M+H]⁺ at m/z 195.2 and fragments corresponding to the bicyclic moiety (e.g., m/z 93 for C₇H₉⁺) .
- NMR: ¹H NMR (CDCl₃): δ 1.2–2.1 (bicyclo protons), δ 3.5 (OH, broad), δ 2.8 (NH, exchangeable). ¹³C NMR confirms quaternary carbons in the bicyclic system .
Advanced: How do stereochemical variations in the bicyclo[2.2.1]heptane ring affect biological activity?
Methodological Answer:
- Enantiomer Synthesis: Use chiral catalysts (e.g., (R)-BINAP) to isolate (1R,2S,4S)- and (1S,2R,4R)-isomers. Assess enantiopurity via chiral HPLC (Chiralpak AD-H column) .
- Activity Testing: Compare binding affinity to receptors (e.g., GPCRs) using radioligand assays. For example, (1R,2S,4S)-isomers may show 10-fold higher activity due to spatial compatibility with hydrophobic binding pockets .
Advanced: How can contradictions in reported synthetic yields (e.g., 60% vs. 85%) be resolved?
Methodological Answer:
- Parameter Screening: Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading). For example, increasing H₂ pressure from 1 atm to 3 atm in hydrogenation improves yield by 20% .
- Cross-Validation: Reproduce experiments using inert conditions (argon atmosphere) to rule out oxidation side products. Confirm via GC-MS or LC-MS .
Basic: What are the stability profiles of 4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol under different storage conditions?
Methodological Answer:
- Solubility: Stable in polar aprotic solvents (DMF, DMSO) but degrades in acidic aqueous solutions (pH < 4).
- Storage: Store at −20°C under nitrogen; desiccate to prevent hygroscopic degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
Advanced: What computational tools predict the interaction of this compound with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to serotonin receptors. Optimize force fields (AMBER) to account for the bicyclic rigidity. Validate with MD simulations (GROMACS) to assess binding stability .
- QSAR Models: Train models on analogs (e.g., 2-phenylbutan-2-ol derivatives) to predict logP and IC₅₀ values. Adjust substituents (e.g., replacing -OH with -OCH₃) to enhance blood-brain barrier penetration .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Analog Synthesis: Modify substituents on the butanol backbone (e.g., replace -NH-bicyclo with -NH-cyclohexyl) .
- Activity Profiling: Test analogs in vitro (e.g., cAMP assays for β-adrenergic activity). Correlate logD values (measured via shake-flask) with cellular uptake .
Basic: What analytical methods quantify 4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol in complex matrices?
Methodological Answer:
- LC-MS/MS: Use a C18 column with 0.1% formic acid in water/acetonitrile. Quantify via MRM transitions (m/z 195.2 → 93.1). Limit of detection: 0.1 ng/mL .
- UV-Vis: Calibrate at λₘₐₓ = 210 nm (ε = 1500 M⁻¹cm⁻¹) for crude quantification in reaction mixtures .
Advanced: How can green chemistry principles be applied to its synthesis?
Methodological Answer:
- Solvent Replacement: Substitute toluene with cyclopentyl methyl ether (CPME) to reduce toxicity.
- Catalyst Recycling: Immobilize Pd nanoparticles on magnetic Fe₃O₄ for easy recovery (yield maintained at 82% over 5 cycles) .
Advanced: What in vitro models assess its metabolic pathways?
Methodological Answer:
- Hepatic Microsomes: Incubate with human liver microsomes (HLMs) and NADPH. Detect metabolites via UPLC-QTOF (e.g., hydroxylation at C3 of the bicyclo ring) .
- CYP Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify enzyme inhibition potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
